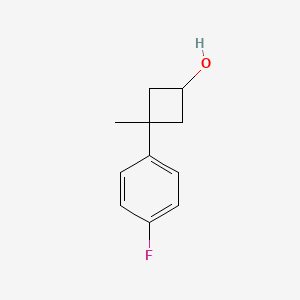

3-(4-fluorophenyl)-3-methylcyclobutan-1-ol,Mixtureofdiastereomers

説明

3-(4-Fluorophenyl)-3-methylcyclobutan-1-ol is a cyclobutanol derivative featuring a fluorinated aromatic ring and a methyl group at the 3-position of the cyclobutane ring. The compound exists as a mixture of diastereomers due to the presence of two stereogenic centers: the carbon bearing the hydroxyl group (C1) and the carbon bearing both the 4-fluorophenyl and methyl substituents (C3). This diastereomerism arises from the spatial arrangement of substituents around the rigid cyclobutane ring, leading to distinct physicochemical and biological properties for each stereoisomer .

The synthesis of such strained cycloalkanol systems often involves ring-opening or cycloaddition strategies. For example, analogous protocols for diastereoselective synthesis of cyclopropane derivatives (e.g., N,N-diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide) utilize transition-metal catalysis or radical-mediated pathways to control stereochemistry, yielding inseparable diastereomeric mixtures with high ratios (e.g., dr 23:1) .

特性

IUPAC Name |

3-(4-fluorophenyl)-3-methylcyclobutan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FO/c1-11(6-10(13)7-11)8-2-4-9(12)5-3-8/h2-5,10,13H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMFMBTHLPXYNIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C1)O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-3-methylcyclobutan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-fluorobenzyl chloride with methylcyclobutanone in the presence of a base such as sodium hydride. The reaction is carried out in an inert solvent like tetrahydrofuran (THF) at low temperatures to ensure selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired diastereomeric mixture in high purity.

化学反応の分析

Types of Reactions

3-(4-fluorophenyl)-3-methylcyclobutan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents like pyridinium chlorochromate (PCC).

Reduction: The compound can be reduced to form the corresponding cyclobutane derivative using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

Oxidation: PCC in dichloromethane (DCM) at room temperature.

Reduction: LiAlH4 in ether at low temperatures.

Substitution: Sodium hydroxide (NaOH) in ethanol under reflux conditions.

Major Products Formed

Oxidation: 3-(4-fluorophenyl)-3-methylcyclobutanone.

Reduction: 3-(4-fluorophenyl)-3-methylcyclobutane.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

3-(4-fluorophenyl)-3-methylcyclobutan-1-ol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential lead compound in drug discovery for various therapeutic areas.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

作用機序

The mechanism of action of 3-(4-fluorophenyl)-3-methylcyclobutan-1-ol is not fully understood, but it is believed to interact with specific molecular targets and pathways. The presence of the fluorophenyl group may enhance its binding affinity to certain receptors or enzymes, leading to its observed biological effects. Further research is needed to elucidate the exact molecular mechanisms involved.

類似化合物との比較

Comparison with Similar Compounds

Structural Analogs: Cyclopropane vs. Cyclobutane Derivatives

Cyclopropane and cyclobutane derivatives share strained ring systems that influence reactivity and stability. For instance, N,N-diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide () exhibits a cyclopropane core with a methoxyphenoxy substituent. The smaller ring size of cyclopropane imparts higher ring strain compared to cyclobutane, leading to greater reactivity in ring-opening reactions.

| Property | 3-(4-Fluorophenyl)-3-methylcyclobutan-1-ol | N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide |

|---|---|---|

| Ring Size | Cyclobutane | Cyclopropane |

| Key Substituents | 4-Fluorophenyl, methyl, hydroxyl | 4-Methoxyphenoxy, phenyl, carboxamide |

| Diastereomer Ratio (dr) | Not specified in evidence | 23:1 |

| Synthetic Yield | Not available | 78% |

Fluorinated Aromatic Systems: Impact on Physicochemical Properties

The 4-fluorophenyl group is a common motif in pharmaceuticals due to its ability to enhance metabolic stability and modulate lipophilicity. For example:

- Ezetimibe (ZETIA®), a cholesterol absorption inhibitor, contains two 4-fluorophenyl groups that contribute to its high binding affinity for the Niemann-Pick C1-Like 1 (NPC1L1) protein .

- 3-(4-Fluorophenyl)quinoline derivatives () exhibit altered electronic properties compared to non-fluorinated analogs, improving their biological activity and pharmacokinetic profiles .

In 3-(4-fluorophenyl)-3-methylcyclobutan-1-ol, the fluorine atom likely increases electron-withdrawing effects, stabilizing the molecule against oxidative degradation and enhancing its polarity compared to non-fluorinated cycloalkanols.

Computational Insights into Stability and Reactivity

Density-functional theory (DFT) studies () provide a framework for understanding the electronic structure of fluorinated compounds. The exact-exchange terms in Becke’s hybrid functional (B3LYP) improve the accuracy of thermochemical calculations, which could predict the relative stability of diastereomers in 3-(4-fluorophenyl)-3-methylcyclobutan-1-ol . Additionally, the Colle-Salvetti correlation-energy formula () aids in modeling the electron density distribution, critical for assessing intramolecular interactions such as hydrogen bonding between the hydroxyl group and the fluorophenyl ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。